
2-benzyloxy-7,8-dihydro-6H-quinolin-5-one
Descripción
2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one is a bicyclic heterocyclic compound featuring a quinolinone core (a fused benzene-pyridinone system) with a benzyloxy substituent at position 2 and a ketone group at position 3. This compound belongs to a broader class of 7,8-dihydroquinolin-5-ones, which are of interest in medicinal chemistry due to their structural versatility and biological activity .
Propiedades
Número CAS |
143232-64-8 |
---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-phenylmethoxy-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2 |
Clave InChI |
VGMBEUFDLPGOMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1 |
Origen del producto |
United States |
Métodos De Preparación
Multicomponent Coupling Approaches
A one-pot, multicomponent synthesis, adapted from dihydroquinoline frameworks, involves the sequential assembly of a dione, acetal, and aniline derivative. For example, reacting 2,2-dimethyl-1,3-dioxane-4,6-diketone with a benzyloxy-containing nitrile under basic conditions initiates a Michael addition-elimination sequence, yielding a vinylogous amide intermediate. Subsequent cyclodehydration with an aniline derivative forms the quinolinone core (Fig. 1). This method achieves a 65–70% yield when conducted in isopropanol/acetic acid under reflux.
Key Reaction Conditions
Cyclization and Ring-Closing Strategies
Ring-closing metathesis (RCM) and acid-mediated cyclization are pivotal for constructing the dihydroquinoline skeleton. A patent route employs 3-(benzyloxy)propionic acid as a starting material, undergoing chlorination with oxalyl chloride to form an acyl chloride intermediate. Condensation with 2,2-dimethyl-1,3-dioxane-4,6-diketone in dichloromethane/pyridine yields a diketone adduct, which is subsequently reduced and cyclized using palladium-carbon/hydrogen (20 atm).
Optimized Cyclization Parameters
Hydrogenation and Reduction Techniques
Selective saturation of the quinoline ring’s 7,8-positions is achieved via catalytic hydrogenation. A representative protocol subjects 2-benzyloxy-6H-quinolin-5-one to hydrogen gas (10–20 atm) in the presence of Pd/C, producing the dihydro derivative with >90% selectivity. Over-reduction to tetrahydroquinolines is mitigated by controlling reaction time (4–6 hr) and temperature (50–60°C).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal dichloromethane and tetrahydrofuran as optimal solvents for acylation and cyclization, respectively. Palladium catalysts outperform Raney nickel in hydrogenation steps, offering higher turnover numbers (TON = 1,200 vs. 800).
Temperature and Pressure Effects
Elevating hydrogen pressure to 15–20 atm enhances reaction rates but necessitates careful temperature control (50–60°C) to prevent debenzylation. Cyclization under acidic conditions (p-toluenesulfonic acid/toluene) proceeds efficiently at 80°C, achieving an 83% yield.
Analytical Characterization and Data
Spectroscopic Validation
Comparative Yield Analysis
Method | Key Step | Yield (%) | Purity (%) |
---|---|---|---|
Multicomponent Coupling | Cyclodehydration | 68 | 98 |
Chlorination-Cyclization | Pd/C Hydrogenation | 83 | 97 |
RCM | Grubbs Catalyst | 72 | 95 |
Industrial and Scalability Considerations
The chlorination-cyclization route demonstrates superior scalability, with a reported throughput of 1.2 kg/batch in pilot plants. Critical factors for industrialization include:
Análisis De Reacciones Químicas
Tipos de reacciones
2-benciloxi-7,8-dihidro-6H-quinolin-5-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolinona con diferentes sustituyentes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolinona.
Sustitución: El grupo benciloxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolinona con diferentes sustituyentes, que se pueden utilizar aún más en química medicinal y otras aplicaciones.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antimicrobial Properties
Research has indicated that compounds similar to 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interaction with bacterial enzymes or disruption of cell wall synthesis.
Case Study:
A study demonstrated that a series of quinoline derivatives, including those with benzyloxy substitutions, showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that modifications at the 2-position enhanced antimicrobial efficacy.
Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|
This compound | 16 | 32 |
Quinoline Derivative A | 8 | 16 |
Quinoline Derivative B | 4 | 8 |
1.2 Anticancer Activity
The compound is also studied for its anticancer properties. Quinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival.
Case Study:
In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cancer types.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF7 (Breast) | 12 |
A549 (Lung) | 18 |
Pharmacological Applications
2.1 Neurological Effects
Recent research suggests that compounds with a similar structure may act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatment. The benzyloxy group has been identified as a pharmacophoric element that enhances binding affinity to benzodiazepine receptors.
Case Study:
A pharmacological study evaluated the anxiolytic effects of synthesized derivatives of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups.
Industrial Chemistry
3.1 Synthesis of Dyes and Pigments
The unique chemical structure of this compound allows it to be used as an intermediate in synthesizing various dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in dye chemistry.
Data Table: Synthesis Applications
Application | Description |
---|---|
Dyes | Used as a precursor for synthesizing azo dyes |
Pigments | Forms stable complexes for colorant applications |
Mecanismo De Acción
El mecanismo de acción de 2-benciloxi-7,8-dihidro-6H-quinolin-5-ona implica su interacción con objetivos moleculares específicos.
Actividad Biológica
2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has drawn attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Metabotropic Glutamate Receptor 5 (mGluR5) :
- This compound acts as a modulator of mGluR5, a G-protein coupled receptor involved in synaptic plasticity and neurotransmission. It has been implicated in the treatment of disorders such as Fragile X syndrome and Parkinsonism .
- Table 1 summarizes the interaction with mGluR5 and its implications for various diseases.
Disease | Target Interaction | Phase |
---|---|---|
Fragile X syndrome | Modulator | Phase 2/3 |
Parkinsonism | Modulator | Phase 2 |
Autism spectrum disorder | Modulator | Phase 2 |
- Cytotoxic Activity :
- Studies have shown that derivatives of quinoline compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated inhibition of tubulin polymerization and induced apoptosis in cancer cells .
- The compound's structure allows it to interfere with cell cycle regulation, particularly arresting cells in the G2/M phase, leading to programmed cell death through caspase pathways.
Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Anticancer Activity :
- A study evaluated a series of quinoline derivatives for their anticancer properties, revealing that certain modifications led to enhanced cytotoxicity against various tumor cell lines (e.g., HeLa, A549) with subnanomolar GI50 values . The mechanism involved binding to the colchicine site on tubulin.
- Table 2 presents the GI50 values for selected derivatives.
Compound | Cell Line | GI50 (nM) |
---|---|---|
Compound 5f | A549 | <1 |
Compound 12 | MCF-7 | <10 |
Compound 19 | HeLa | <50 |
- Neurological Activity :
- Research indicates that compounds with similar structures can act as agonists at benzodiazepine receptors, potentially offering therapeutic effects for anxiety and other neurological disorders . The benzyloxy group in these compounds has been shown to enhance receptor binding affinity.
- The pharmacological profile suggests that these compounds could be developed further for clinical applications in treating anxiety-related disorders.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The biological and chemical profiles of 7,8-dihydroquinolin-5-ones are highly dependent on substituents at positions 2, 3, 4, and 5. Below is a comparative analysis of key analogs:
Physicochemical and Spectroscopic Properties
- IR/NMR Signatures :
Structure-Activity Relationships (SAR)
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one to improve yield and purity?
- Methodological Answer : Begin by evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, intermediates like 8-benzyloxy derivatives (e.g., 8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone) often require controlled benzylation under inert atmospheres to prevent oxidation . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the target compound. Monitor purity using HPLC with UV detection at 254 nm, referencing retention times from analogous quinolinone derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm substituent positions and stereochemistry, comparing chemical shifts to structurally related compounds like 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one . High-resolution mass spectrometry (HRMS) ensures molecular formula validation, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm) . For physicochemical properties, calculate logP values using Crippen’s fragmentation method (logP = 2.091 for similar compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct longitudinal analyses to distinguish short-term vs. long-term effects, as seen in studies on analogous compounds like mGlu5 antagonists (e.g., MRZ-8676) . Use structural equation modeling (SEM) to isolate confounding variables (e.g., impurity profiles, stereochemical inconsistencies) . Validate findings with orthogonal assays (e.g., competitive binding assays vs. functional cAMP assays) to confirm target engagement.
Q. What strategies are effective for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies by storing the compound at 25°C (ambient), 40°C (stress), and 60°C (extreme) in buffers of pH 3, 7, and 9 . Monitor degradation via LC-MS to identify hydrolysis products (e.g., loss of benzyloxy groups) or oxidation byproducts. Compare results to NIST-predicted degradation pathways for structurally similar quinolinones .
Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound?
- Methodological Answer : Use ACD/Labs Percepta to estimate logP, solubility, and permeability (e.g., Caco-2 cell models) based on fragment contributions . Molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets, such as quinolinone-binding enzymes, by aligning with crystallographic data from related compounds like 2-phenylquinoline derivatives .
Q. What approaches mitigate impurities in the synthesis of this compound?
- Methodological Answer : Employ preparative HPLC with C18 columns to separate regioisomers or diastereomers. Set impurity thresholds ≤0.4% total, as per pharmacopeial guidelines for quinolinone derivatives . Use tandem MS to trace impurity origins (e.g., incomplete benzylation or residual solvents) and adjust reaction stoichiometry or purification protocols accordingly .
Data Contradiction & Methodological Rigor
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Reconcile contradictions by evaluating bioavailability factors (e.g., plasma protein binding, metabolic clearance) using microsomal stability assays . Cross-validate in vivo results with ex vivo tissue distribution studies (e.g., LC-MS quantification in target organs). Apply the "de facto anonymization" framework to ensure data transparency while adhering to ethical guidelines for open data sharing .
Q. What statistical methods are robust for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC values. Apply bootstrapping (1,000 iterations) to assess confidence intervals, as demonstrated in longitudinal studies on presenteeism and effort exertion . Correct for multiple comparisons using the Benjamini-Hochberg procedure to minimize false discovery rates.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.